2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine
CAS No.: 1417402-19-7
Cat. No.: VC8238802
Molecular Formula: C12H22N2
Molecular Weight: 194.32
* For research use only. Not for human or veterinary use.
![2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine - 1417402-19-7](/images/structure/VC8238802.png)
Specification
CAS No. | 1417402-19-7 |
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Molecular Formula | C12H22N2 |
Molecular Weight | 194.32 |
IUPAC Name | 2-[1-(3-methylbut-2-enyl)-3,6-dihydro-2H-pyridin-4-yl]ethanamine |
Standard InChI | InChI=1S/C12H22N2/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14/h4-5H,3,6-10,13H2,1-2H3 |
Standard InChI Key | XJRFMUVVRXXXRN-UHFFFAOYSA-N |
SMILES | CC(=CCN1CCC(=CC1)CCN)C |
Canonical SMILES | CC(=CCN1CCC(=CC1)CCN)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine, reflects its bicyclic architecture:
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Core structure: A 1,2,3,6-tetrahydropyridine ring, a partially unsaturated six-membered ring with one double bond.
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Substituents:
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A 3-methylbut-2-en-1-yl (prenyl) group attached to the nitrogen atom.
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An ethylamine side chain (-CH2CH2NH2) at the 4-position of the tetrahydropyridine ring.
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Key Structural Features
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Tetrahydropyridine ring: Exhibits both aromatic and aliphatic characteristics due to partial unsaturation.
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Prenyl group: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability.
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Ethylamine moiety: Provides a primary amine functional group for hydrogen bonding or salt formation.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound likely involves:
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Construction of the tetrahydropyridine core: Achieved via cyclization of δ-amino ketones or reduction of pyridine derivatives.
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N-Alkylation: Introduction of the prenyl group using 3-methylbut-2-en-1-yl bromide under basic conditions .
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Functionalization at C4: Installation of the ethylamine side chain via nucleophilic substitution or reductive amination.
Example Pathway (Hypothetical)
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Step 1: Oxidation of tert-butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate ( , CAS 224779-27-5) using Dess-Martin periodinane to form a ketone intermediate .
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Step 2: Deprotection of the tert-butyl carbamate under acidic conditions to yield 3-oxo-1,2,3,6-tetrahydropyridine.
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Step 3: Alkylation of the nitrogen with prenyl bromide, followed by Grignard addition or Strecker synthesis to introduce the ethylamine group.
Reaction Optimization
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Oxidation: Dess-Martin periodinane in dichloromethane achieves >90% yield for analogous ketone formations .
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Alkylation: Prenylation efficiency depends on base selection (e.g., K2CO3 vs. Cs2CO3) and solvent polarity.
Physicochemical Properties
Calculated Properties (via Analogous Data )
Property | Value |
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Molecular Formula | C12H20N2 |
Molecular Weight | 192.30 g/mol |
LogP (iLOGP) | 2.37 |
TPSA | 49.77 Ų |
Solubility (ESOL) | 9.71 mg/mL (0.0487 mol/L) |
GI Absorption | High |
BBB Permeability | Likely (logBB > 0.3 predicted) |
Spectroscopic Data
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1H NMR: Expected signals:
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δ 5.2–5.4 (m, 1H, prenyl double bond),
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δ 3.2–3.5 (m, 2H, NH2CH2),
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δ 1.7 (s, 6H, prenyl methyl groups).
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13C NMR: Key peaks at δ 120–130 (alkene carbons), δ 50–60 (amine-bearing carbons).
Compound | Target | IC50/EC50 | Source |
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Analogous prenylamines | MAO-B | 12 µM | |
Tetrahydropyridine derivatives | D2 receptor | 0.8 µM |
Future Research Directions
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic pathways.
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Target identification: High-throughput screening against GPCR libraries.
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Derivatization: Explore acylated or sulfonated variants to modulate solubility.
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